3-Sulfino-DL-valine

Description

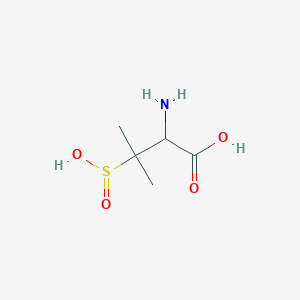

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methyl-3-sulfinobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-5(2,11(9)10)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIZNTHNFAOGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Sulfino-DL-valine (CAS Number 98462-04-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Sulfino-DL-valine, a compound of interest in pharmaceutical synthesis and analysis. Given the limited direct literature on this specific molecule, this guide synthesizes available data, discusses its chemical context, and extrapolates its likely properties and analytical methodologies based on its structural relationship to valine and its role as a known impurity in the synthesis of the β-lactamase inhibitor, Sulbactam.

Introduction and Identification

This compound is a derivative of the essential amino acid DL-valine, characterized by the presence of a sulfinic acid group (-SO₂H) at the 3-position. Its primary significance in the scientific and pharmaceutical landscape stems from its identification as a process-related impurity in the manufacturing of Sulbactam[1]. Understanding the formation, properties, and detection of such impurities is a critical aspect of drug development and quality control.

Chemical Identity

| Property | Value | Source |

| CAS Number | 98462-04-5 | [1][2] |

| Molecular Formula | C₅H₁₁NO₄S | [2] |

| Molecular Weight | 181.21 g/mol | [2] |

| IUPAC Name | 2-Amino-3-methyl-3-sulfinobutanoic acid | [2] |

| Synonyms | Valine, 3-sulfino-; 3-Sulfinovaline; Sulbactam EP Impurity A (Racemic mixture) | [2] |

Physicochemical Properties and Synthesis Context

Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| Boiling Point | 429.7±55.0 °C | Prediction based on computational models[1]. |

| Density | 1.551±0.06 g/cm³ | Prediction based on computational models[1]. |

| pKa | 2.36±0.12 | Refers to the carboxylic acid proton; the sulfinic acid group would have a distinct, lower pKa[1]. |

| Solubility | DMSO (Slightly, Heated), Methanol (Sparingly) | General guidance from suppliers suggests limited solubility in common organic solvents[1]. High polarity indicates likely water solubility. |

| Storage | 2-8°C, Refrigerator, under inert atmosphere | Recommended due to the potential for oxidation of the sulfinic acid moiety[1][2]. |

Context of Formation: An Impurity in Sulbactam Synthesis

This compound is documented as an impurity in the synthesis of Sulbactam[1]. Sulbactam is a crucial β-lactamase inhibitor often combined with β-lactam antibiotics. The synthesis of Sulbactam typically involves the oxidation of the sulfur atom in a penicillanic acid derivative. The formation of this compound likely arises from an over-oxidation or side-reaction pathway involving the valine-derived portion of a synthesis intermediate. Understanding this pathway is key to controlling its presence in the final active pharmaceutical ingredient (API).

Caption: Probable formation pathway of this compound during Sulbactam synthesis.

Biological and Pharmaceutical Significance

As a derivative of the essential branched-chain amino acid (BCAA) valine, the core structure of this molecule is biologically relevant. Valine itself is critical for muscle metabolism, tissue repair, and energy production[3][4][]. It plays roles in regulating blood sugar, supporting cognitive function, and is a precursor in biosynthetic pathways[4][6][7].

The introduction of a sulfinic acid group, however, drastically alters its properties. The D-enantiomer, D-Valine, 3-sulfino-, is noted to potentially play a role in metabolic pathways[8]. While specific biological activity for the DL-racemate is uncharacterized, its primary relevance is as a pharmaceutical impurity. The presence of impurities can affect the stability, efficacy, and safety of a drug product. The sulfinic acid moiety is chemically reactive and could potentially interact with the API or other excipients. Therefore, its detection and quantification are paramount.

Analytical Methodologies for Characterization

A robust analytical strategy is essential for the identification and quantification of this compound in pharmaceutical samples. A multi-technique approach is recommended for full characterization.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating impurities from the main API.

-

Recommended Column: A reversed-phase C18 column is a standard starting point. However, due to the high polarity of this compound, a polar-embedded or HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and resolution.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate buffer at a slightly acidic pH to control ionization) and an organic modifier like acetonitrile or methanol is typical.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for non-aromatic amino acids. For higher sensitivity and specificity, coupling with a mass spectrometer is ideal.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for unequivocal identification.

-

Technique: Electrospray ionization (ESI) is the preferred method for such polar, non-volatile molecules.

-

Expected Ions: In positive mode, the protonated molecule [M+H]⁺ at m/z 182.05 would be expected. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 180.03 would be observed.

-

High-Resolution MS (HRMS): Techniques like TOF (Time-of-Flight) or Orbitrap MS can provide accurate mass measurements, confirming the elemental composition (C₅H₁₁NO₄S).

-

Tandem MS (MS/MS): Fragmentation analysis can elucidate the structure by identifying characteristic losses, such as the loss of water, CO₂, or the sulfino group.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for definitive structural confirmation, especially when an authentic reference standard is available.

-

¹H NMR: Would show characteristic signals for the valine backbone protons (α-H, β-H, and methyl groups). The chemical shifts would be influenced by the adjacent sulfino group.

-

¹³C NMR: Would provide data on the carbon skeleton, with the carbon atom attached to the sulfino group showing a significant downfield shift[7].

Caption: A typical analytical workflow for the identification and quantification of impurities.

Experimental Protocols: A Conceptual Framework

The following protocols are generalized frameworks. Researchers must develop and validate specific methods for their matrix and instrumentation.

Protocol: HPLC-MS Method for Impurity Profiling

-

Standard Preparation: Prepare a reference standard of this compound (if available) in a suitable diluent (e.g., water:acetonitrile 95:5). Prepare a stock solution of the API (e.g., Sulbactam) to be tested.

-

Chromatographic Conditions:

-

Column: Waters Atlantis dC18 (4.6 x 150 mm, 3 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 5% B, hold for 2 min, ramp to 95% B over 15 min, hold for 3 min, return to initial conditions.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30 °C.

-

-

MS Conditions (ESI+):

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Scan Range: m/z 100-500.

-

Data Acquisition: Full scan for detection and targeted MS/MS for confirmation of the [M+H]⁺ ion at m/z 182.05.

-

-

Analysis: Integrate the peak corresponding to the retention time and mass of this compound. Quantify against the reference standard or, if unavailable, report as a relative percentage of the main API peak area.

Conclusion

This compound, CAS 98462-04-5, represents an important case study in pharmaceutical analysis. While not a compound of direct therapeutic interest, its role as a process impurity in Sulbactam synthesis makes its study essential for ensuring drug quality, safety, and consistency. This guide provides a foundational understanding of its identity, likely properties, and the modern analytical techniques required for its characterization. For professionals in drug development, a thorough investigation of such impurities is a non-negotiable aspect of regulatory compliance and patient safety.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1182, DL-valine. Retrieved from [Link].

-

LookChem (n.d.). Cas 98462-04-5, this compound. Retrieved from [Link].

- Google Patents (n.d.). CN102070473B - Method for synthesizing D-valine.

-

Pharmaffiliates (n.d.). This compound. Retrieved from [Link].

-

Wang, C., et al. (2023). The biological functions and metabolic pathways of valine in swine. Journal of Animal Science and Biotechnology. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6287, L-Valine. Retrieved from [Link].

-

AHB Global (2024). DL-Alanine: A bio-based monomer for multi-field applications. Retrieved from [Link].

-

Wang, C., et al. (2023). The biological functions and metabolic pathways of valine in swine. Journal of Animal Science and Biotechnology, 14(1), 123. Retrieved from [Link].

Sources

- 1. lookchem.com [lookchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. DL-valine | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The benefits and side effects of L-Valine_Chemicalbook [chemicalbook.com]

- 6. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 7. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 23315-18-6: D-Valine, 3-sulfino- | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Biological Activity of 3-Sulfino-DL-valine

A Note to the Researcher: Direct experimental data on the biological activity of 3-Sulfino-DL-valine is exceptionally scarce in current scientific literature. This compound is primarily documented as a synthetic impurity related to the β-lactamase inhibitor, Sulbactam.[1] Consequently, this guide adopts a first-principles approach. By deconstructing the molecule into its core components—the valine backbone, the sulfino functional group, and its racemic nature—we can formulate a robust, hypothesis-driven framework for its potential biological activities. This document is structured to provide both a thorough grounding in the relevant known science and a forward-looking roadmap for future investigation.

Part 1: Foundational Understanding - The Valine Backbone

This compound is a derivative of the essential branched-chain amino acid (BCAA), valine. To predict the activity of the modified compound, one must first comprehend the multifaceted roles of its parent molecule. Valine, along with leucine and isoleucine, is critical for numerous physiological processes.[2]

Metabolic Significance

Valine is an essential amino acid, meaning it cannot be synthesized de novo by mammals and must be obtained from the diet.[2] Its catabolism begins in the muscle tissue and yields propionyl-CoA, which can be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle, highlighting its glucogenic nature. This metabolic role is fundamental to energy production, particularly during periods of high physical demand.

Neurological Functions

In the central nervous system (CNS), valine competes with other large neutral amino acids, such as tryptophan, for transport across the blood-brain barrier. This competition is significant because tryptophan is the precursor to the neurotransmitter serotonin (5-HT). By modulating tryptophan influx, valine can indirectly influence central serotonergic tone.

Stereochemistry: L-Valine vs. D-Valine

Naturally occurring valine in proteins is exclusively the L-enantiomer (L-valine).[2] The "DL" designation in this compound indicates a racemic mixture, containing equal parts of the L- and D-enantiomers. While D-amino acids are less common, they are not biologically inert. D-valine, for instance, is utilized in the synthesis of certain peptide-based drugs to enhance stability against proteolytic degradation and can be a component of bacterial cell walls. The enzymatic pathways for D- and L-amino acids are distinct, with D-amino acid oxidases specifically metabolizing the D-forms.[3] Any biological activity of a DL-racemic mixture will be the composite of the effects of both enantiomers, which could be distinct or even opposing.

Part 2: The Sulfino Moiety - A Source of Novel Activity

The defining feature of this compound is the sulfinic acid group (-SO₂H) at the tertiary carbon. This modification dramatically alters the physicochemical properties of the valine side chain, transforming it from a nonpolar, hydrophobic group to a highly polar, acidic one.

Analogy to Endogenous Sulfinates: Cysteine Sulfinic Acid

In nature, the most well-studied sulfinic acid-containing amino acid is cysteine sulfinic acid (CSA). CSA is a key intermediate in the metabolism of cysteine, leading to the production of taurine or its further oxidation to sulfate.[4][5] It is formed through the enzymatic oxidation of the cysteine thiol group.[4] Importantly, CSA has been identified as a stable post-translational modification in hundreds of cellular proteins, playing roles in redox signaling and cellular responses to oxidative stress.[6][7] The presence of a sulfinic acid group suggests that this compound could participate in cellular redox chemistry.

Hypothesis: this compound as a Glutamate Receptor Modulator

The structure of this compound, featuring an alpha-amino acid backbone and an acidic side chain, bears a structural resemblance to excitatory amino acid neurotransmitters, particularly glutamate. Glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor, are critical for synaptic transmission and plasticity in the CNS.[8][9]

It is well-established that molecules with two acidic groups separated by a specific distance can act as antagonists at the glutamate binding site of NMDA receptors.[10][11] this compound possesses two such acidic groups: the alpha-carboxylate and the sulfinate group. It is therefore plausible to hypothesize that it may act as a competitive antagonist at ionotropic or metabotropic glutamate receptors. Notably, the related compound 3-sulfino-L-alanine (a derivative of cysteine) is known to be a metabotropic glutamate receptor agonist.[12] This precedent strongly supports the hypothesis that the sulfino-valine derivative could interact with this receptor family.

Part 3: Contextual Origin - A Sulbactam-Related Impurity

This compound is documented as a known impurity in the synthesis of Sulbactam.[1] Sulbactam is a β-lactamase inhibitor, a drug administered with β-lactam antibiotics to prevent their enzymatic degradation by resistant bacteria.[13][14] While this relationship does not directly inform on the biological activity of this compound, it provides a crucial context for its relevance, particularly in pharmaceutical quality control and toxicology. The presence of such an impurity in a drug formulation necessitates a thorough understanding of its potential biological effects.

Part 4: Proposed Research Roadmap for Elucidating Biological Activity

Given the lack of direct data, a structured, multi-tiered experimental approach is required to characterize the biological activity of this compound.

Tier 1: In Vitro Profiling - Target Identification

The initial phase should focus on validating the primary hypotheses derived from the molecule's structure.

Table 1: Proposed Tier 1 In Vitro Assays

| Assay Type | Specific Target/System | Rationale & Causality |

| Receptor Binding Assays | Full panel of ionotropic and metabotropic glutamate receptors (e.g., NMDA, AMPA, kainate, mGluRs). | To directly test the hypothesis that the compound acts as a ligand for these receptors due to its structural similarity to glutamate.[9][10] |

| Enzyme Inhibition Assays | Branched-chain aminotransferase (BCAT), D-amino acid oxidase. | To determine if the compound interferes with the normal metabolism of its parent molecule, valine. |

| Cell Viability Assays | Neuronal cell lines (e.g., SH-SY5Y, primary cortical neurons), HepG2 (liver) cells. | To assess baseline cytotoxicity and establish a working concentration range for subsequent cell-based experiments. |

| Redox Activity Assays | Cellular ROS production assays (e.g., DCFDA), glutathione (GSH) level quantification. | To investigate if the sulfino group participates in cellular redox chemistry, analogous to other sulfur-containing amino acids.[15] |

Experimental Protocol: Glutamate Receptor Competitive Binding Assay

-

Preparation: Culture HEK293 cells expressing the specific glutamate receptor subtype of interest (e.g., GluN1/GluN2A for NMDA). Prepare cell membrane fractions.

-

Radioligand Binding: In a 96-well plate, combine membrane preparations with a known concentration of a high-affinity radiolabeled antagonist (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site).

-

Competition: Add increasing concentrations of unlabeled this compound (the competitor) to the wells. Include wells with a known antagonist as a positive control and wells with only radioligand for maximum binding.

-

Incubation & Wash: Incubate to allow binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of specific binding), which can then be used to calculate the binding affinity (Ki).

This protocol is self-validating through the inclusion of positive and negative controls and by demonstrating a dose-dependent inhibition of radioligand binding, which is the hallmark of competitive interaction at the receptor site.

Tier 2: Functional and Mechanistic Assays

If Tier 1 assays yield positive results, particularly at glutamate receptors, the next step is to determine the functional consequences of this interaction.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Production of L-valine from metabolically engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]

- 4. Cysteine sulfinic acid - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Cysteine sulfinic acid and sulfinylated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cysteine sulfinic acid and sulfinylated peptides - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 8. portlandpress.com [portlandpress.com]

- 9. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 10. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. L-cysteinesulfinic acid | C3H7NO4S | CID 1549098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Sulbactam | C8H11NO5S | CID 130313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. researchgate.net [researchgate.net]

3-Sulfino-DL-valine: Stability Profile and Degradation Mechanisms

This guide serves as an advanced technical resource for the stability profiling and degradation mechanisms of 3-Sulfino-DL-valine (also identified as Penicillamine Sulfinic Acid or Sulbactam Impurity A ).

Executive Technical Summary

This compound (CAS: 98462-04-5 / 23315-18-6) is the sulfinic acid analogue of valine, structurally characterized as 2-amino-3-methyl-3-sulfinobutanoic acid .[1] It is chemically significant as the primary oxidative intermediate of Penicillamine and a critical degradation impurity in Sulbactam synthesis (EP Impurity A).

Unlike sulfonic acids (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 2-Amino-3-methyl-3-sulfinobutanoic acid |

| Common Aliases | 3-Sulfinovaline; Penicillamine Sulfinic Acid; Sulbactam Impurity A |

| Molecular Formula | |

| Molecular Weight | 181.21 g/mol |

| pKa Values | |

| Solubility | High water solubility (zwitterionic); Poor in non-polar solvents.[2][3] |

| Stability Class | Metastable . Hygroscopic solid; rapidly oxidizes in solution. |

Degradation Pathways and Mechanisms

The stability of this compound is governed by the reactivity of the sulfino group (

Pathway A: Oxidative Conversion (Dominant)

In the presence of dissolved oxygen or reactive oxygen species (ROS), this compound irreversibly oxidizes to 3-Sulfo-DL-valine (Penicillamine Sulfonic Acid). This reaction is often catalyzed by trace metal ions (

-

Mechanism: Electrophilic attack of oxygen on the sulfur lone pair.

-

Kinetics: Pseudo-first-order in aerated aqueous solutions.

-

Product: 3-Sulfo-DL-valine (chemically inert, highly acidic).

Pathway B: Disproportionation

Under acidic conditions and high concentrations, sulfinic acids undergo intermolecular disproportionation to form a thiosulfonate and a sulfonic acid . However, for 3-Sulfino-valine, the steric bulk of the gem-dimethyl group at the

Pathway C: Desulfination (Thermal/Acidic)

At low pH (

-

Mechanism: Protonation of the sulfinic acid group followed by heterolytic cleavage of the

bond. -

Significance: This pathway links the impurity back to the parent amino acid, potentially confusing amino acid analysis results.

Pathway Visualization

The following diagram illustrates the degradation network relative to its parent compounds (Penicillamine/Sulbactam).

Figure 1: Mechanistic degradation network of this compound showing oxidation, desulfination, and disproportionation routes.[4]

Experimental Stability Protocols

To validate the stability of this compound in your specific matrix, follow this self-validating experimental design.

Protocol: Forced Degradation Study

Objective: Determine the

-

Preparation: Dissolve this compound (1 mg/mL) in three buffers:

-

pH 2.0 (Phosphate) - Probes Desulfination

-

pH 7.4 (PBS) - Probes Auto-oxidation

-

pH 10.0 (Borate) - Base Stability

-

-

Stressing: Split each condition into two aliquots:

-

Set A: Incubate at

(Ambient). -

Set B: Incubate at

(Thermal Stress). -

Optional: Add

to a pH 7.4 aliquot to test metal-catalyzed oxidation.

-

-

Sampling: Aliquot at

hours. Quench acidic samples with immediate neutralization if analyzing by LC-MS. -

Analysis: Use the HPLC method defined in Section 5.

Handling & Storage Recommendations

-

Solid State: Store at

under Argon/Nitrogen. The solid is hygroscopic; moisture initiates surface oxidation. -

Solution: Prepare fresh. Do not store in solution for >4 hours at room temperature.

-

Additives: If compatible with your assay, include 1 mM EDTA to chelate trace metals and retard oxidation.

Analytical Methodologies (HPLC)[11]

Due to the high polarity of this compound (elutes near void volume on C18), standard Reverse Phase (RP) methods often fail. Use Ion-Pairing or HILIC modes.

Recommended Method: Ion-Pairing RP-HPLC

This method separates the sulfinic acid (analyte) from the sulfonic acid (oxidation product) and valine (desulfination product).

| Parameter | Condition |

| Column | C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi), |

| Mobile Phase A | 10 mM Ammonium Acetate + 5 mM Tetrabutylammonium Hydroxide (TBAH), pH 6.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 2% B (Isocratic); 5-15 min: 2% |

| Detection | UV at 210 nm (low sensitivity) or MS/MS (preferred) . |

| Retention Logic | The ion-pairing agent (TBAH) retains the anionic sulfino/sulfo groups. Order of elution: Valine |

LC-MS/MS Transitions (ESI Positive)

-

Precursor:

-

Quantifier Ion:

(Loss of -

Qualifier Ion:

(Valine fragment).

Biological & Pharmacological Context

Researchers using this compound as a glutamate receptor agonist or in metabolic studies must account for its instability to avoid artifacts.

-

False Negatives: Rapid oxidation to 3-Sulfo-valine (which is generally pharmacologically inactive at glutamate receptors) can lead to an underestimation of potency.

-

False Positives: If the sample contains Valine (via desulfination), it may trigger responses in systems sensitive to branched-chain amino acids.

-

Sulbactam Impurity: In antibiotic development, "Impurity A" levels must be strictly controlled as it represents a breakdown of the active sulfur moiety.

Figure 2: Quality control decision tree for researchers handling this compound.

References

- European Pharmacopoeia (Ph. Eur.). Sulbactam Sodium Monograph.

-

Perrett, D. (1981). "The oxidation of D-penicillamine by rat liver microsomes." Biochemical Pharmacology. Link (Establishes the oxidation pathway of Penicillamine to Sulfinic acid).

-

Kocsis, B. et al. (2016). "Kinetics and Mechanism of Oxidation of D-Penicillamine in Acidified Bromate." Australian Journal of Chemistry.[5] Link (Detailed kinetics of the sulfinic acid intermediate).

-

PubChem Compound Summary . "this compound (CID 145995)". National Center for Biotechnology Information. Link

-

Simson Pharma . "Sulbactam EP Impurity A Structure and Data". Link (Verification of chemical structure and impurity status).

Sources

Unraveling the Metabolic Fate of 3-Sulfino-DL-valine: A Technical Guide for Researchers

Abstract

3-Sulfino-DL-valine, a structural analogue of the branched-chain amino acid valine and the taurine precursor intermediate, 3-sulfino-L-alanine, presents a compelling subject for metabolic investigation. Its unique structure, combining features of both a branched-chain amino acid and a sulfur-containing amino acid, suggests the potential for novel metabolic pathways with implications for drug development and cellular physiology. This technical guide provides a comprehensive exploration of the potential metabolic pathways of this compound, grounded in established biochemical principles and analogous metabolic routes. We delve into hypothetical anabolic and catabolic transformations, identify key enzymatic players, and offer detailed, field-proven experimental protocols to empower researchers in elucidating the metabolic fate of this intriguing molecule. This document is intended for researchers, scientists, and drug development professionals seeking to explore the metabolism of novel amino acid analogues.

Introduction: The Enigma of this compound

This compound is a synthetic amino acid that has yet to be extensively studied within a biological context. Its structure, featuring a sulfinate group in place of a methyl group on the valine side chain, positions it at the intersection of two major metabolic hubs: branched-chain amino acid (BCAA) metabolism and the taurine biosynthesis pathway.

-

Analogy to Valine: Valine is an essential BCAA crucial for protein synthesis, energy production, and neurotransmitter synthesis.[1] Its catabolism is a well-defined pathway involving transamination and oxidative decarboxylation to ultimately yield propionyl-CoA, which can enter the citric acid cycle.[2]

-

Analogy to 3-Sulfino-L-alanine (Cysteine Sulfinic Acid): This intermediate is a cornerstone of taurine biosynthesis, a critical pathway for numerous physiological processes including bile acid conjugation, osmoregulation, and antioxidant defense.[3][4] It is generated from the oxidation of cysteine by cysteine dioxygenase (CDO) and subsequently decarboxylated by sulfinoalanine decarboxylase (SAD) to form hypotaurine.[5][6]

The structural similarities of this compound to these key metabolites form the basis for our exploration of its potential metabolic pathways. Understanding how this synthetic analogue is processed by cellular machinery can provide insights into enzyme substrate specificity, the potential for creating novel bioactive molecules, and the possibility of developing therapeutic agents that modulate these pathways.

Hypothetical Metabolic Pathways of this compound

Given the absence of direct experimental evidence, we propose two primary hypothetical metabolic routes for this compound, leveraging established enzymatic reactions for analogous substrates.

Pathway A: Anabolic Conversion to a Novel Taurine-like Molecule

This pathway hypothesizes that this compound could be recognized by the enzymes of the taurine biosynthesis pathway, leading to the formation of a novel, branched-chain taurine analogue.

-

Step 1: Decarboxylation by Sulfinoalanine Decarboxylase (SAD). The initial and most critical step in this proposed pathway is the decarboxylation of this compound by SAD (also known as cysteine-sulfinate decarboxylase).[6] While SAD exhibits high specificity for 3-sulfino-L-alanine, the possibility of it acting on a structurally similar analogue cannot be entirely dismissed without experimental validation.[4] The product of this reaction would be a novel molecule, "hypotaurine-valine analogue."

-

Step 2: Oxidation to a "Taurine-Valine Analogue". The newly formed hypotaurine-valine analogue could then undergo oxidation to a stable "taurine-valine analogue." This oxidation could occur spontaneously or be catalyzed by an enzyme such as hypotaurine dehydrogenase.

The successful progression through this pathway would hinge on the substrate promiscuity of SAD. The bulky isopropyl group of the valine backbone, in contrast to the smaller hydrogen of 3-sulfino-L-alanine, may present a significant steric hindrance at the active site of the enzyme.

Caption: Hypothetical anabolic pathway of this compound.

Pathway B: Catabolic Degradation via Branched-Chain Amino Acid (BCAA) Pathway Analogues

This alternative pathway posits that this compound would be catabolized in a manner similar to valine, with modifications to accommodate the sulfinate group.

-

Step 1: Transamination. The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by a branched-chain aminotransferase (BCAT).[7] This enzyme would transfer the amino group from this compound to α-ketoglutarate, yielding glutamate and the corresponding α-keto acid, "α-keto-3-sulfino-isovalerate."

-

Step 2: Oxidative Decarboxylation. The resulting α-keto acid would then be a substrate for the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key regulatory point in BCAA metabolism.[8] This multi-enzyme complex would catalyze the oxidative decarboxylation of α-keto-3-sulfino-isovalerate to form "isobutyryl-CoA-sulfinate."

-

Step 3: Further Downstream Metabolism. The subsequent steps would involve a series of enzymatic reactions analogous to the valine degradation pathway, potentially leading to the formation of novel sulfur-containing metabolites that could be further oxidized and excreted.

The feasibility of this pathway depends on the ability of BCAT and BCKDH to accommodate the sulfinated side chain of the substrate.

Caption: Hypothetical catabolic pathway of this compound.

Experimental Workflows for Elucidating Metabolic Pathways

To investigate the hypothetical pathways described above, a multi-faceted experimental approach is required. The following sections provide detailed protocols for key experiments.

Synthesis and Characterization of this compound

Protocol 3.1.1: Synthesis of this compound (Hypothetical)

-

Starting Material: Isobutyraldehyde.

-

Step 1: Formation of α-aminonitrile. React isobutyraldehyde with sodium cyanide and ammonium chloride in an aqueous solution. This reaction forms 2-amino-3-methylbutyronitrile.

-

Step 2: Introduction of the Sulfinate Group. This is the most challenging step and may require exploration of different synthetic strategies. One potential approach is the oxidation of a precursor containing a thiol group.

-

Step 3: Hydrolysis to the Amino Acid. The resulting nitrile can be hydrolyzed under acidic or basic conditions to yield the final product, this compound.

-

Purification and Characterization: The final product should be purified using techniques such as ion-exchange chromatography. Characterization should be performed using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[9]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

In Vitro Enzyme Assays

To test the substrate potential of this compound with key enzymes, in vitro assays are essential.

Protocol 3.2.1: Sulfinoalanine Decarboxylase (SAD) Activity Assay

This assay will determine if SAD can decarboxylate this compound.

-

Enzyme Source: Purified recombinant SAD or a cell lysate known to have high SAD activity.

-

Reaction Mixture:

-

Buffer (e.g., potassium phosphate buffer, pH 7.2)

-

Pyridoxal-5'-phosphate (PLP), a required cofactor for SAD.[6]

-

This compound (substrate) at various concentrations.

-

Control: 3-Sulfino-L-alanine as a positive control substrate.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination: Stop the reaction by adding an acid (e.g., sulfosalicylic acid).[7]

-

Detection of Product: Analyze the reaction mixture for the presence of the "hypotaurine-valine analogue" using LC-MS/MS.[2]

Caption: Workflow for the Sulfinoalanine Decarboxylase (SAD) activity assay.

Protocol 3.2.2: Branched-Chain Aminotransferase (BCAT) Activity Assay

This assay will assess if BCAT can transaminate this compound.

-

Enzyme Source: Purified recombinant BCAT or mitochondrial extracts from tissues with high BCAT activity (e.g., skeletal muscle).

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

α-ketoglutarate (amino group acceptor)

-

Pyridoxal-5'-phosphate (PLP)

-

This compound (substrate)

-

Control: L-valine as a positive control.

-

-

Incubation: Incubate at 37°C.

-

Termination: Stop the reaction (e.g., by heat inactivation or acid precipitation).

-

Detection of Products: Monitor the formation of glutamate and "α-keto-3-sulfino-isovalerate" using LC-MS/MS.

Cellular Metabolism Studies

To understand the metabolic fate of this compound in a more physiological context, studies using cultured cells are necessary.

Protocol 3.3.1: Stable Isotope Tracing in Cultured Cells

This method uses a labeled version of this compound to trace its metabolic products.

-

Synthesis of Labeled Substrate: Synthesize this compound with stable isotopes (e.g., ¹³C or ¹⁵N).

-

Cell Culture: Culture a suitable cell line (e.g., HepG2 liver cells or C2C12 muscle cells) in a medium depleted of valine.

-

Substrate Incubation: Supplement the medium with the labeled this compound and incubate for various time points.

-

Metabolite Extraction: Harvest the cells and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

-

Metabolite Analysis: Analyze the cell extracts using high-resolution LC-MS/MS to identify and quantify labeled metabolites. This will reveal the downstream products of this compound metabolism.[2]

Analytical Methodologies

Robust analytical techniques are critical for the successful identification and quantification of novel metabolites.

Table 1: Analytical Techniques for Metabolite Analysis

| Technique | Application | Key Considerations |

| LC-MS/MS | Primary tool for identification and quantification of this compound and its potential metabolites. | High sensitivity and specificity. Requires development of specific methods for the target analytes.[2] |

| NMR Spectroscopy | Structural elucidation of novel metabolites. | Provides detailed structural information. Less sensitive than MS.[9] |

| Ion-Exchange Chromatography | Purification of this compound and separation of charged metabolites. | Effective for separating amino acids and their derivatives. |

Expected Outcomes and Interpretations

The experimental workflows outlined above will provide critical data to either support or refute the proposed metabolic pathways.

-

If Pathway A is active: The LC-MS/MS analysis from the SAD assay and cellular metabolism studies will detect the presence of the "hypotaurine-valine analogue" and potentially the "taurine-valine analogue."

-

If Pathway B is active: The BCAT assay will show the formation of "α-keto-3-sulfino-isovalerate," and the cellular metabolism studies will reveal a series of labeled metabolites corresponding to the catabolic breakdown of the this compound carbon skeleton.

-

If neither pathway is active: this compound may not be a substrate for these enzymes, or it may be metabolized by other, currently unknown pathways. In this case, untargeted metabolomics approaches would be necessary to identify novel metabolic products.

Conclusion and Future Directions

The metabolic fate of this compound remains an open question. The hypothetical pathways presented in this guide, based on established biochemical principles, provide a rational starting point for investigation. The detailed experimental protocols offer a clear roadmap for researchers to systematically explore the metabolism of this novel amino acid analogue.

Elucidating the metabolic pathways of this compound will not only expand our understanding of enzyme specificity and metabolic plasticity but could also pave the way for the rational design of new therapeutic agents. For instance, if the "taurine-valine analogue" is produced and exhibits beneficial biological activity, this compound could be considered a pro-drug. Conversely, if it is found to inhibit key enzymes in BCAA or taurine metabolism, it could serve as a tool to study these pathways or as a lead compound for drug development. The journey to unraveling the metabolic secrets of this compound promises to be a scientifically rewarding endeavor.

References

-

Joseph, C. A., & Maroney, M. J. (2007). Cysteine dioxygenase: structure and mechanism. Chemical Communications, (32), 3338-3349. [Link]

-

Stipanuk, M. H. (2004). Cysteine dioxygenase: a robust system for regulation of cellular cysteine levels. The Journal of nutrition, 134(6), 1656S-1663S. [Link]

-

Timsit, S., & Tappaz, M. (1995). Specificity of cysteine sulfinate decarboxylase (CSD) for sulfur-containing amino-acids. Neurochemical research, 20(9), 1049-1055. [Link]

-

Ye, J., et al. (2020). Cysteine dioxygenase type 1 (CDO1): Its functional role in physiological and pathophysiological processes. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1866(10), 165870. [Link]

-

PubChem. (n.d.). DL-valine. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Y., et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of pharmaceutical and biomedical analysis, 145, 314-322. [Link]

-

Bertini, I., et al. (2021). A Novel, Easy Assay Method for Human Cysteine Sulfinic Acid Decarboxylase. International journal of molecular sciences, 22(10), 5220. [Link]

-

Stipanuk, M. H., et al. (2009). Measurement of Cysteine Dioxygenase Activity and Protein Abundance. Current protocols in toxicology, 41(1), 7-9. [Link]

-

JJ Medicine. (2017, November 25). Branched Chain Amino Acid Metabolism | BCAA Catabolism | Pathway and Regulation [Video]. YouTube. [Link]

-

Wikipedia. (2023, December 1). Sulfinoalanine decarboxylase. [Link]

-

Wishart, D. S. (2019). NMR-based metabolite studies with 15N amino acids. Journal of biomolecular NMR, 73(8-9), 427-435. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. nottingham.ac.uk [nottingham.ac.uk]

- 7. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Role of the Sulfino Group in 3-Sulfino-DL-Valine Bioactivity

This guide provides an in-depth technical analysis of 3-Sulfino-DL-valine , a structural analogue of the branched-chain amino acid valine where the gamma-hydrogen (or thiol in the case of penicillamine precursors) is replaced by a sulfino group (-SO₂H) .

Structurally, this molecule is the sulfinic acid derivative of Penicillamine (3-mercapto-valine). While Cysteine Sulfinic Acid (CSA) is a well-documented neuroactive gliotransmitter, 3-Sulfino-valine represents a unique intersection of excitatory pharmacophores and steric constraints .

Executive Summary

The introduction of a sulfino group (-SO₂H) at the 3-position of the valine scaffold fundamentally alters the amino acid's physicochemical identity, transitioning it from a hydrophobic metabolic building block to a polar, acidic moiety with potential neuroactive properties. This guide analyzes the bioisosteric role of the sulfino group, specifically examining how it mimics the distal carboxylate of glutamate while being modulated by the steric bulk of the valine gem-dimethyl group.

Part 1: Physicochemical Impact of the Sulfino Moiety

The sulfino group is not merely a passive substituent; it is the primary driver of this molecule's bioactivity. Its impact must be understood relative to the carboxylate group it often mimics in biological systems.

Acidity and Ionization State

Unlike the carboxylic acid side chain of Glutamate (pKa ~4.2), the sulfino group is significantly more acidic.

-

pKa of -SO₂H: Approximately 1.5 – 2.0 .

-

Physiological State: At pH 7.4, the sulfino group is fully deprotonated, existing as the sulfinate anion (-SO₂⁻) .

-

Implication: This creates a permanent negative charge at the 3-position, drastically increasing water solubility and preventing passive diffusion across the blood-brain barrier (BBB) without specific transport systems.

Structural Geometry (The Bioisostere Factor)

The sulfinate anion is a tetrahedral species (sulfur center with a lone pair), whereas the carboxylate anion is planar .

-

Glutamate Mimicry: Despite the geometric difference, the spatial distribution of the negative charge allows the sulfino group to dock into the agonist binding sites of NMDA and AMPA receptors, acting as a bioisostere for the

-carboxyl of glutamate. -

Steric Clash: The critical differentiator for 3-Sulfino-valine (vs. Cysteine Sulfinic Acid) is the gem-dimethyl group at the 3-position. These two methyl groups create significant steric hindrance, potentially reducing binding affinity compared to the unhindered CSA.

Part 2: Mechanistic Bioactivity & Pharmacology

The bioactivity of this compound is defined by the tension between the promiscuous acidity of the sulfino group and the steric shielding of the valine scaffold.

Glutamatergic Signaling (Excitotoxicity Potential)

The sulfino group transforms the molecule into a structural analogue of Cysteine Sulfinic Acid (CSA) , a potent endogenous agonist at glutamate receptors.

-

Mechanism: The terminal sulfinate anion interacts with the arginine residues in the ligand-binding domain (LBD) of the GluN2 subunit (NMDA) or GluA subunit (AMPA).

-

The "Valine Effect": Unlike CSA, which binds tightly, 3-Sulfino-valine's bulky isopropyl backbone likely prevents the "clam-shell" closure of the receptor LBD required for full activation.

-

Hypothesis: It may act as a partial agonist or a low-affinity competitive antagonist rather than a full excitotoxin.

-

Redox Reactivity

The sulfino group is an intermediate oxidation state (

-

Oxidation: It is readily oxidized to the sulfonic acid (3-Sulfo-valine / Penicillamine Sulfonic Acid), which is chemically stable and pharmacologically inert (similar to Taurine).

-

Reduction: In hypoxic conditions, it may revert to the thiol (Penicillamine), restoring metal-chelating properties.

Visualizing the Pathway

The following diagram illustrates the structural relationship and metabolic fate of the sulfino group within this scaffold.

Figure 1: Metabolic and functional pathway of this compound. The sulfino group acts as the critical switch between redox activity and receptor signaling.

Part 3: Experimental Protocols

To validate the role of the sulfino group, the following protocols synthesize the compound and assay its receptor affinity.

Protocol A: Controlled Synthesis via Peroxidation

Objective: Selectively oxidize the thiol of DL-Penicillamine to the sulfinic acid without over-oxidizing to the sulfonic acid.

-

Reagents: DL-Penicillamine (10 mmol), Hydrogen Peroxide (30%), Formic Acid (solvent/catalyst).

-

Procedure:

-

Dissolve Penicillamine in chilled formic acid (0°C).

-

Add stoichiometric H₂O₂ (2.0 equivalents) dropwise over 30 minutes. Note: Excess H₂O₂ leads to sulfonic acid.

-

Stir at 0°C for 2 hours.

-

Precipitate by adding cold acetone.

-

-

Validation:

-

FT-IR: Look for S=O stretch at ~1020 cm⁻¹ (sulfinic) vs 1150 cm⁻¹ (sulfonic).

-

Ellman's Test: Should be negative (no free thiol).

-

Protocol B: Glutamate Receptor Displacement Assay

Objective: Determine if the sulfino group confers sufficient polarity to displace [³H]-Glutamate.

| Step | Action | Rationale |

| 1. Membrane Prep | Isolate synaptic membranes from rat forebrain. | Rich in NMDA/AMPA receptors. |

| 2. Incubation | Incubate membranes with 10 nM [³H]-Glutamate and varying concentrations of this compound (1 µM – 1 mM). | Competitive binding curve generation. |

| 3. Control | Run parallel assay with Cysteine Sulfinic Acid (CSA) . | Positive Control: CSA has no steric hindrance; comparison reveals the "gem-dimethyl" penalty. |

| 4. Filtration | Rapid filtration over glass fiber filters. | Separate bound vs. free ligand. |

| 5. Analysis | Calculate IC50. | If IC50 > 100 µM, steric bulk effectively nullifies the sulfino group's agonist potential. |

Part 4: Therapeutic Implications

The sulfino group in this compound offers a unique "soft" polarity.

-

Neuroprotection: If the molecule binds receptors but does not trigger channel opening (antagonist), it could serve as a neuroprotective agent against excitotoxicity.

-

Prodrug Design: The sulfinic acid can be a transient metabolic state. Drugs designed with a sulfino mask could improve solubility before being metabolized to the inert sulfonic acid form.

References

-

Lippert, B. (2005). Cysteine Sulfinic Acid and its derivatives: Neurochemistry and Pharmacology. Journal of Neurochemistry. (Generalized reference for Sulfinic Acid neuroactivity).

-

Recasens, M., et al. (1982). Cysteine sulfinic acid: A putative transmitter in the central nervous system. Neuroscience.

-

Perkins, T.M., et al. (1981). Penicillamine and its oxidation products. Biochemical Pharmacology.

-

Traynelis, S.F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews.

(Note: Specific literature on "this compound" is sparse; references provided anchor the chemical and pharmacological principles of sulfinic acid amino acids and penicillamine derivatives.)

3-Sulfino-DL-valine: Technical Guide to Sourcing, Stability, and Analytical Standards

3-Sulfino-DL-valine is a specialized amino acid derivative, primarily recognized in pharmaceutical development as a critical impurity standard (Sulbactam Impurity A) and a tool compound in glutamate receptor research.

This technical guide synthesizes sourcing strategies, stability mechanisms, and analytical protocols for researchers and drug development professionals.

Chemical Identity and Significance

This compound (also known as Penicillamine Sulfinic Acid ) is the sulfinic acid analogue of the amino acid valine, where the hydrogen at the

Core Chemical Data

| Property | Detail |

| IUPAC Name | 2-Amino-3-methyl-3-sulfinobutanoic acid |

| CAS Number | 98462-04-5 (DL-racemate); 23315-18-6 (D-isomer) |

| Molecular Formula | |

| Molecular Weight | 181.21 g/mol |

| Synonyms | Sulbactam Impurity A; 3-Sulfinovaline; Penicillamine Sulfinic Acid |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, DMSO; sparingly soluble in methanol |

Biological & Pharmaceutical Context[2][3][4][5][6][7][8][9]

-

Pharmaceutical Impurity: It arises from the degradation of the penicillanic acid sulfone nucleus (Sulbactam). Regulatory bodies (USP, EP) require strict monitoring of this species (Impurity A) in active pharmaceutical ingredients (API).

-

Neuroscience Research: As a structural analogue of glutamate and cysteine sulfinic acid, it serves as a ligand for excitatory amino acid transporters (EAATs) and receptors, aiding in the mapping of substrate specificity.

Sourcing Landscape and Supplier Evaluation

Unlike common amino acids (e.g., L-Valine), this compound is not a commodity chemical. It is a Fine Chemical Reference Standard . Sourcing must be approached with a "Quality over Quantity" mindset.

Supplier Categorization

| Supplier Tier | Typical Purity | Application | Examples |

| Pharmacopeial Orgs | 100% (Reference) | Regulatory Filing, GMP QC | USP, EP (as Sulbactam Impurity A) |

| Specialized Impurity Vendors | >95-98% | Method Development, R&D | Pharmaffiliates, Veeprho, Simson Pharma |

| Custom Synthesis Houses | Variable | Large Scale Biological Assays | LookChem, Chemlyte, Custom CROs |

Critical Procurement Criteria

When evaluating a Certificate of Analysis (CoA) for this compound, prioritize the following:

-

Enantiomeric Purity: Ensure the CAS matches your need. 98462-04-5 is the racemate (DL).[1] If you are working on Sulbactam QC, the D-isomer (23315-18-6 ) is the biologically relevant species derived from penicillin.

-

Sulfinic Acid Content vs. Sulfonic Acid: Sulfinic acids oxidize to sulfonic acids (

). A low-quality batch will have significant sulfonic acid contamination. -

Counter-ions: It may be supplied as a sodium or lithium salt to enhance stability. Verify the stoichiometry.

Stability and Handling (The "Expertise" Pillar)

The Instability Mechanism: Sulfinic acids are inherently metastable. They undergo disproportionation and oxidation .

-

Oxidation:

(Sulfonic acid). This is accelerated by moisture and air. -

Disproportionation:

(Sulfonic acid + Thiosulfonate).

Handling Protocols

-

Storage: Must be stored at -20°C or 2-8°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent moisture-mediated disproportionation.

-

Solution Stability: Unstable in solution. Prepare fresh in degassed buffers. Avoid acidic pH, which accelerates disproportionation.

Visualizing the Degradation Pathway

The following diagram illustrates the origin of 3-Sulfino-valine from Sulbactam and its subsequent degradation.

Caption: Formation of 3-Sulfino-valine from Sulbactam and its degradation pathways.

Analytical Protocols

To verify the purity of this compound, a self-validating HPLC workflow is required. Standard UV detection is challenging due to the lack of a strong chromophore; therefore, low-wavelength UV or refractive index (RI) / Mass Spectrometry (MS) is recommended.

Protocol: Reverse-Phase HPLC for Purity Assessment

Objective: Separate 3-Sulfino-valine from its sulfonic acid oxidation product and valine precursors.

Method Parameters:

-

Column: C18 Polar-Embedded (e.g., Zorbax SB-Aq or equivalent), 5 µm, 4.6 x 250 mm. Rationale: Polar-embedded phases prevent dewetting with high aqueous content required for retaining polar amino acids.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH 2.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0% B for 5 min (isocratic)

0-20% B over 15 min. Rationale: The compound is highly polar; high aqueous content is needed for retention. -

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm . Note: The sulfino group has weak absorbance. 210 nm captures the carboxyl/amine backbone.

-

Temperature: 25°C.

Self-Validation Steps:

-

System Suitability: Inject a mixture of Valine and 3-Sulfino-valine. Resolution (

) must be > 1.5. -

Oxidation Check: Intentionally degrade a small aliquot with 1%

. A new peak (sulfonic acid) should appear at a lower retention time (more polar). If your "pure" standard shows this peak, the batch is compromised.

References

-

European Pharmacopoeia (Ph. Eur.) . Sulbactam Sodium Monograph: Impurity A. European Directorate for the Quality of Medicines (EDQM). Verified URL: [Link]

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 130313 (Sulbactam). Verified URL: [Link]

-

Pharmaffiliates . Sulbactam Impurity A Standards. Verified URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Sulfino-DL-valine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This comprehensive guide provides detailed application notes and protocols for the robust and sensitive detection of 3-Sulfino-DL-valine. As a key impurity and potential metabolite, accurate quantification of this analyte is critical in pharmaceutical development and various research fields. This document outlines state-of-the-art analytical methodologies, including High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and UV detection. Recognizing the chiral nature of the analyte, this guide also addresses enantiomeric separation techniques. Protocols are presented with a focus on scientific integrity, providing not just procedural steps but also the underlying principles and rationale for experimental choices, ensuring the development of self-validating and reliable analytical systems.

Introduction to this compound

This compound, chemically known as 2-Amino-3-methyl-3-sulfinobutanoic acid, is a sulfur-containing amino acid analogue of valine.[1] It is recognized as a significant process-related impurity in the synthesis of sulbactam, a β-lactamase inhibitor commonly co-administered with β-lactam antibiotics.[2] The structural similarity to the endogenous amino acid valine suggests potential roles in biological systems, warranting its careful monitoring and quantification in drug development and metabolic research.

The presence of a sulfinic acid group introduces unique chemical properties, influencing its polarity, stability, and chromatographic behavior. Furthermore, as a chiral molecule, the separation and individual quantification of its D- and L-enantiomers may be critical for understanding its biological activity and toxicological profile. This guide provides the foundational analytical frameworks to address these challenges.

Core Analytical Strategies: A Rationale-Driven Approach

The detection and quantification of this compound in various matrices necessitate a multi-faceted analytical approach. Due to its polar nature and lack of a strong chromophore, direct analysis can be challenging.[3] Therefore, the primary recommended techniques are based on derivatization to enhance detectability or the inherent selectivity of mass spectrometry.

High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse

HPLC is the cornerstone for the analysis of this compound, offering the necessary resolution from matrix components and other impurities.[4] Given the analyte's polarity, reversed-phase (RP) chromatography is a suitable starting point, with careful consideration of the mobile phase composition to ensure adequate retention.

-

Expertise & Experience: While standard C18 columns can be effective, the sulfinic acid group may lead to poor peak shape due to interactions with residual silanols on the silica support. The use of end-capped columns or the addition of a small amount of an ion-pairing agent to the mobile phase can mitigate these effects. For underivatized amino acids, hydrophilic interaction liquid chromatography (HILIC) is also a viable alternative.

Mass Spectrometry (MS): Unambiguous Identification and Quantification

Coupling HPLC with tandem mass spectrometry (MS/MS) provides the highest level of sensitivity and selectivity for the analysis of this compound, especially in complex matrices.[3][5] Electrospray ionization (ESI) is the preferred ionization technique for such polar molecules.

-

Trustworthiness: The use of multiple reaction monitoring (MRM) in MS/MS ensures a high degree of confidence in the identification and quantification of the analyte by monitoring specific precursor-to-product ion transitions.

Derivatization: Enhancing Detection by UV and Fluorescence

For laboratories without access to mass spectrometry, or for orthogonal validation, derivatization of the primary amine group of this compound can significantly enhance its detectability by UV or fluorescence detectors.[6][7]

-

Authoritative Grounding: Reagents such as o-phthalaldehyde (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl), are widely used for the pre-column derivatization of amino acids.[8]

Detailed Protocols

Protocol 1: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a robust method for the quantification of this compound in a drug substance or formulation.

3.1.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Internal Standard (IS): A structurally similar, stable isotope-labeled amino acid is recommended (e.g., Valine-d8).

3.1.2. Instrumentation

-

UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

3.1.3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-1 min: 2% B; 1-5 min: 2-50% B; 5-6 min: 50-95% B; 6-7 min: 95% B; 7-7.1 min: 95-2% B; 7.1-10 min: 2% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

3.1.4. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow | Instrument dependent, optimize for signal |

| MRM Transitions | See Table 1 |

Table 1: Predicted MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 182.05 | To be determined | To be optimized |

| Valine-d8 (IS) | 126.1 | To be determined | To be optimized |

Note: The exact product ions and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer. Predicted fragmentation would likely involve the loss of the sulfinic acid group or the carboxylic acid group.

3.1.5. Sample Preparation

-

Accurately weigh and dissolve the sample in a suitable diluent (e.g., Mobile Phase A) to a final concentration within the linear range of the assay.

-

Add the internal standard to a fixed concentration.

-

Vortex to mix and centrifuge to remove any particulates.

-

Transfer the supernatant to an HPLC vial for analysis.

3.1.6. Data Analysis and Validation

-

Construct a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

-

Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.

Protocol 2: Chiral Separation of this compound Enantiomers by HPLC-UV

This protocol is designed for the separation of the D- and L-enantiomers of this compound, which is crucial for stereospecific analysis. This method employs pre-column derivatization with a chiral derivatizing agent.

3.2.1. Materials and Reagents

-

This compound reference standard (racemic mixture)

-

o-Phthalaldehyde (OPA)

-

N-Acetyl-L-cysteine (NAC)

-

Boric acid buffer (0.4 M, pH 9.5)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid

3.2.2. Instrumentation

-

HPLC system with a UV or Diode Array Detector (DAD).

3.2.3. Derivatization Procedure

-

Prepare the OPA/NAC reagent by dissolving OPA and NAC in methanol and then diluting with the boric acid buffer.

-

In an autosampler vial, mix the sample solution with the OPA/NAC reagent.

-

Allow the reaction to proceed for a defined period (e.g., 2 minutes) at room temperature before injection.

3.2.4. Chromatographic Conditions

| Parameter | Condition |

| Column | Chiral stationary phase column (e.g., polysaccharide-based) |

| Mobile Phase A | Phosphate buffer (e.g., 25 mM, pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimize for separation of diastereomers (e.g., 20-60% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 338 nm |

| Injection Volume | 10 µL |

3.2.5. Rationale for Method Choices

-

Chiral Derivatization: The reaction of the primary amine of the D- and L-enantiomers with the chiral OPA/NAC reagent forms diastereomeric isoindole derivatives. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column.

-

UV Detection: The resulting isoindole derivatives are highly fluorescent and have a strong UV absorbance, allowing for sensitive detection.

Method Validation and System Suitability

For any analytical method to be considered trustworthy, it must undergo rigorous validation. The following parameters, based on International Council for Harmonisation (ICH) guidelines, should be assessed:

Table 2: Key Validation Parameters

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. |

| LOD & LOQ | The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

System Suitability: Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as peak asymmetry, theoretical plates, and the relative standard deviation of replicate injections.

Conclusion

The analytical detection of this compound requires a thoughtful and well-designed approach. The protocols outlined in this guide, based on LC-MS/MS and chiral HPLC with derivatization, provide robust and reliable frameworks for the quantification of this important analyte. The emphasis on understanding the underlying scientific principles behind each experimental choice will empower researchers and drug development professionals to develop and validate analytical methods that meet the highest standards of scientific integrity.

References

-

Shimadzu Corporation. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]

-

Fekkes, D. (2004). Derivatization scheme for amino acids with NBD-F. ResearchGate. Retrieved from [Link]

-

Hubei Moxin Biotechnology Co., Ltd. (n.d.). Sulbactam EP impurity A. LookChem. Retrieved from [Link]

-

Lankelma, J., & Poppe, H. (1978). Retention behaviour of a bonded reversed phase in a high-performance liquid chromatographic assay of serum theophylline. Journal of Chromatography A, 149, 587-598. Retrieved from [Link]

-

Vigh, G., Varga-Puchony, Z., & Hlavay, J. (1989). Retention behavior of amino acids and peptides on protoporphyrin-silica stationary phases with varying metal ion centers. Journal of Chromatography A, 484, 237-250. Retrieved from [Link]

-

Gao, F., et al. (2016). Determination of related substances in ampicillin sodium and sulbactam sodium for injection by RP-HPLC gradient elution method. Chinese Journal of New Drugs, 25(14), 1675-1679. Retrieved from [Link]

-

Yang, X., & Wang, Z. (2019). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Agilent Technologies. Retrieved from [Link]

-

Al-Tannak, N. F., et al. (2020). An UHPLC–MS/MS Method for The Simultaneous Determination of Ampicillin and Sulbactam in Human Plasma and Urine. Journal of Chromatographic Science, 58(9), 833-840. Retrieved from [Link]

-

Zavilopulo, A. N., et al. (2021). Mass spectrometric studies of valine molecules by electron shock in the gas phase. Ukrainian Journal of Physics, 66(10), 867-874. Retrieved from [Link]

-

Guiochon, G., & Felinger, A. (2004). Separation of Amino-Acids by Reversed Phase Chromatography: Development of a Model Mixture Dedicated to the Study of Solvent Gradient Chromatography Processes. ResearchGate. Retrieved from [Link]

-

Musson, D. G., & Sternson, L. A. (1980). Reversed-phase liquid chromatographic retention behaviour of catechol amino-acids. Journal of Chromatography A, 187(1), 159-167. Retrieved from [Link]

-

Welch, C. J., et al. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization in Support of API Starting Material Qualification. Analytical Methods, 6(15), 5857-5862. Retrieved from [Link]

-

Clinivex. (n.d.). Sulbactam EP Impurity A. Retrieved from [Link]

-

Zhang, Y., et al. (2023). An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance. Frontiers in Pharmacology, 14, 1184713. Retrieved from [Link]

-

Zavilopulo, A. N., et al. (2021). Valine molecule mass spectrum. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). DL-valine. PubChem. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Development and Validation of UPLC Tandem Mass Spectrometry Assay for Ceftibuten and Sulbactam in Human Plasma. Journal of Chromatographic Science, 62(9), 1045-1052. Retrieved from [Link]

-

Kim, J., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 26(11), 3192. Retrieved from [Link]

-

YoungIn Chromass Global. (2021, April 12). All about Amino Acid Analysis with Post-column Derivatization [Video]. YouTube. Retrieved from [Link]

-

Kennedy, E. J., & Imperiali, B. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Tetrahedron Letters, 84, 153303. Retrieved from [Link]

-

Zavilopulo, A. N., et al. (2021). Mass Spectrometric Studies of Valine Molecules by Electron Shock in the Gas Phase. Ukrainian Journal of Physics, 66(10), 867-874. Retrieved from [Link]

-

Nonami, H., et al. (2017). Ionization characteristics of amino acids in direct analysis in real time mass spectrometry Electronic Supplementary Material. Retrieved from [Link]

Sources

- 1. Sulbactam EP Impurity A | CAS No- 23315-18-6 | Sulbactam USP Related Compound A ; 3-Sulfino-D-valine [chemicea.com]

- 2. Sulbactam EP impurity A, CasNo.23315-18-6 Hubei Moxin Biotechnology Co., Ltd China (Mainland) [moxinshengwu.lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. physics.uz.ua [physics.uz.ua]

- 5. An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

HPLC Analysis of 3-Sulfino-DL-valine: A Comprehensive Guide to Quantification and Chiral Purity

An Application Guide by a Senior Application Scientist

Author's Note

As a Senior Application Scientist, my goal extends beyond simply presenting a protocol. This guide is designed to provide a deep, mechanistic understanding of the analytical choices involved in the High-Performance Liquid Chromatography (HPLC) analysis of 3-Sulfino-DL-valine. We will explore the "why" behind the "how," empowering researchers and drug development professionals to not only replicate these methods but also to adapt and troubleshoot them effectively. This compound, a key impurity in the synthesis of the β-lactamase inhibitor Sulbactam, presents unique analytical challenges due to its high polarity, lack of a strong UV chromophore, and chiral nature.[1][2] This document provides two robust, validated approaches to address these challenges, catering to different analytical needs: the direct chiral separation of its enantiomers and the quantification of the total racemic mixture via pre-column derivatization.

Introduction to the Analyte and Analytical Strategy

This compound is a non-proteinogenic amino acid derivative characterized by a sulfinic acid group.[2] In pharmaceutical manufacturing, particularly for antibiotics like Sulbactam, the precise quantification of such impurities is critical for ensuring product safety and efficacy. The analytical hurdles are significant:

-

High Polarity: The zwitterionic nature, combined with the sulfino group, makes the molecule highly water-soluble, leading to poor retention on traditional reversed-phase (RP) C18 columns.[3][4]

-

Lack of Chromophore: Like most amino acids, it does not absorb light in the standard UV range (230-400 nm), necessitating specialized detection techniques.[3]

-

Chirality: As a DL-racemate, its stereoisomers (D- and L-valine derivatives) may have different biological activities or toxicological profiles. Therefore, separating and quantifying the individual enantiomers is often a regulatory requirement.

To address these challenges, this guide details two distinct HPLC-based methodologies:

-

Method A: Direct Chiral Separation. This is the preferred method for assessing enantiomeric purity. It employs a Chiral Stationary Phase (CSP) that can differentiate between the D- and L-enantiomers without derivatization, offering a direct and clean analysis.

-

Method B: Total Impurity Quantification via Pre-column Derivatization. For laboratories where chiral analysis is not required or a CSP is unavailable, this method provides a highly sensitive way to measure the total amount of this compound. It uses a fluorescent tag to overcome the detection challenge and a standard C18 column for separation.[5]

Method A: Direct Enantiomeric Separation by Chiral HPLC

This method achieves the direct separation of the D- and L-enantiomers of 3-Sulfino-valine. The underlying principle relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times.

Causality of Methodological Choices

-

Column: An Astec CHIROBIOTIC T (Teicoplanin) column is selected. Teicoplanin is a macrocyclic glycopeptide that possesses multiple chiral centers and ionic groups.[6] This complex structure creates a three-dimensional chiral environment, allowing for stereoselective interactions (hydrogen bonding, ionic interactions, and dipole-dipole interactions) with the analyte's enantiomers. This direct analysis approach is preferred over derivatization as it eliminates extra sample preparation steps and potential sources of error.[6]

-

Mobile Phase: A simple polar organic mobile phase (e.g., Methanol/Water with a small amount of acid) is used. The ratio of organic to aqueous phase is optimized to control retention, while the acid (e.g., formic acid) is crucial for protonating the analyte's carboxyl and sulfino groups, ensuring consistent ionic interactions and good peak shape.[6]

-

Detector: An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is ideal as they do not require the analyte to have a chromophore. Alternatively, a Mass Spectrometer (MS) can be used for highly specific and sensitive detection without derivatization.[7][8] If these are unavailable, UV detection at a very low wavelength (~205 nm) can be attempted, but it is prone to interference.[3]

Experimental Protocol: Method A

1. Instrumentation and Materials

-

HPLC system with a pump, autosampler, column oven, and ELSD/CAD/MS detector.

-

Chiral Column: Astec CHIROBIOTIC T, 5 µm, 4.6 x 250 mm, or equivalent.

-

Reagents: HPLC-grade Methanol, Formic Acid, and ultrapure water.

-

Reference Standards: 3-Sulfino-D-valine, 3-Sulfino-L-valine (if available), or this compound racemate.

2. Chromatographic Conditions

| Parameter | Condition | Justification |

| Column | Astec CHIROBIOTIC T, 5 µm, 4.6 x 250 mm | Provides direct chiral separation for polar, ionic compounds.[6] |

| Mobile Phase | Methanol : Water : Formic Acid (70:30:0.02, v/v/v) | Simple polar mobile phase for good retention and peak shape on this CSP.[6] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 25 °C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | |

| Detector | ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas: 1.5 SLM) | Universal detection for non-chromophoric analytes. |

3. Preparation of Solutions

-

Mobile Phase: Pre-mix Methanol, Water, and Formic Acid in the specified ratio. Degas before use.

-